2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group, a methyl group, and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-aminoacetophenone.
Formation of Quinoline Core: The initial step involves the formation of the quinoline core through a Friedländer synthesis, where 4-chloroaniline reacts with 2-aminoacetophenone in the presence of a catalyst such as acetic acid.
Chlorination: The resulting quinoline derivative is then chlorinated using thionyl chloride to introduce the carbonyl chloride group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens can be used to introduce various substituents onto the quinoline ring.
Major Products Formed
Amides and Esters: Reaction with amines and alcohols forms amides and esters, respectively.
Substituted Quinoline Derivatives: Electrophilic aromatic substitution yields various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride depends on its derivatives and the biological targets they interact with. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active sites of enzymes, they can inhibit their activity, affecting various biological pathways.
Interact with DNA: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the 4-chlorophenyl and carbonyl chloride groups.
4-Chloroquinoline: Contains the 4-chlorophenyl group but lacks the methyl and carbonyl chloride groups.
Uniqueness
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the carbonyl chloride group makes it a valuable intermediate for further functionalization, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSZQPMIOWCWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199377 | |
Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-95-8 | |
Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.